molecular formula C11H10BrNO B7891403 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one

Cat. No.: B7891403
M. Wt: 252.11 g/mol
InChI Key: QMYSRGARKORRAD-UHFFFAOYSA-N
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Description

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one is a chemical compound with the molecular formula C11H10BrNO It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one typically involves the reaction of 6-bromo-2,3-dihydro-isoindol-1-one with an allylating agent. One common method is the reaction of 6-bromo-2,3-dihydro-isoindol-1-one with allyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-allyl-6-substituted-2,3-dihydro-isoindol-1-one derivatives.

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of 2-allyl-2,3-dihydro-isoindol-1-one.

Scientific Research Applications

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydro-isoindol-1-one: Lacks the allyl group, which may affect its reactivity and biological activity.

    2-Allyl-isoindoline:

Uniqueness

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one is unique due to the presence of both the allyl and bromine substituents.

Properties

IUPAC Name

6-bromo-2-prop-2-enyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-5-13-7-8-3-4-9(12)6-10(8)11(13)14/h2-4,6H,1,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYSRGARKORRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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